molecular formula C21H17N5O3S B2654202 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 852375-66-7

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2654202
CAS No.: 852375-66-7
M. Wt: 419.46
InChI Key: AKWDSZLCGJUUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic chemical compound offered for research and development purposes. This molecule features a 1,3-benzodioxole group and a [1,2,4]triazolo[4,3-b]pyridazine core linked by a sulfanyl acetamide bridge, a structure often associated with potential biological activity. Compounds containing the 1,2,4-triazolo[4,3-a]pyridazine scaffold have been investigated in scientific literature for their potential as kinase inhibitors . Similarly, the 1,3-benzodioxole moiety is a common pharmacophore in medicinal chemistry . Researchers are exploring this specific compound for its potential applications in early-stage pharmacological studies and biochemical assay development. Its exact mechanism of action and primary research applications are yet to be fully characterized and remain a subject of ongoing investigation. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets should be consulted before handling.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-13-2-4-14(5-3-13)21-24-23-18-8-9-20(25-26(18)21)30-11-19(27)22-15-6-7-16-17(10-15)29-12-28-16/h2-10H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWDSZLCGJUUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with 4-methylbenzoyl chloride, followed by cyclization with appropriate reagents.

    Coupling Reactions: The final step involves coupling the benzodioxole and triazolopyridazine intermediates through a sulfanylacetamide linkage, typically using thiol reagents and acylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide exhibit significant antitumor properties. For example, studies have shown that related triazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. A study evaluating the antimicrobial effects of similar compounds found that they effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics or antifungal agents.

Analgesic Effects

Some derivatives of this compound have been investigated for their analgesic properties. In animal models, certain triazole derivatives were shown to reduce pain responses significantly, indicating their potential use in pain management therapies .

Case Study 1: Antitumor Efficacy

In a preclinical study examining the antitumor efficacy of a related compound, it was found that the compound inhibited tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with the compound compared to control groups .

Case Study 2: Antimicrobial Testing

A series of experiments tested the antimicrobial efficacy of various derivatives against common pathogens. The results indicated that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values below 20 µg/mL against Candida albicans and Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzodioxole ring may interact with aromatic residues in proteins, while the triazolopyridazine moiety could inhibit enzyme activity by binding to active sites. The sulfanylacetamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar to vitamin E and used as an antioxidant.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is unique due to its combination of a benzodioxole ring, a triazolopyridazine moiety, and a sulfanylacetamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like dichloroaniline or 4,5-dihydroxy-1,3-benzenedisulfonic acid .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

The compound's molecular formula is C25H24N4O3SC_{25}H_{24}N_{4}O_{3}S with a molecular weight of 484.55 g/mol. Its structure includes a benzodioxole moiety linked to a triazolopyridazine derivative via a sulfanyl group. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(2H-1,3-benzodioxol-5-yl) have demonstrated activity against various bacteria and fungi. In vitro studies have shown that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans at varying concentrations, suggesting a broad-spectrum antimicrobial effect .

Anticancer Properties

There is growing interest in the anticancer potential of benzodioxole derivatives. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, the presence of the triazole ring has been linked to enhanced cytotoxicity against human cancer cells by disrupting cellular signaling pathways involved in cell proliferation .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. Analogues of benzodioxole have been studied for their ability to modulate glutamate receptors, particularly AMPA receptors. These receptors play a crucial role in synaptic transmission and are implicated in various neurological disorders. The inhibition of AMPA receptor activity by related compounds suggests that this compound may possess neuroprotective properties .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzodioxole derivatives against Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against both pathogens . This suggests that modifications to the benzodioxole structure can enhance antimicrobial potency.

Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cancer cell lines, researchers found that specific triazole-containing compounds induced significant apoptosis in breast cancer cells. The study utilized flow cytometry to quantify apoptotic cells and reported an increase in early apoptotic markers following treatment with these compounds .

Data Summary

Property Value
Molecular FormulaC25H24N4O3S
Molecular Weight484.55 g/mol
Antimicrobial ActivityMIC = 15.62 µg/mL
Cytotoxicity (Cancer Cells)Induced apoptosis
Neuropharmacological ActivityAMPA receptor modulation

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound, given its heterocyclic and sulfanyl moieties?

  • Methodological Answer : Prioritize modular synthesis to address the [1,2,4]triazolo[4,3-b]pyridazine core and benzodioxolyl acetamide separately. For the triazolopyridazine scaffold, employ cyclocondensation of hydrazines with carbonyl intermediates, as described in analogous triazole syntheses . For the sulfanyl linkage, use nucleophilic substitution with a thiol-containing intermediate under inert conditions to avoid oxidation. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended due to polar functional groups .

Q. How can structural characterization resolve ambiguities in NMR assignments for this compound?

  • Methodological Answer : Combine 1D (¹H, ¹³C) and 2D NMR (HSQC, HMBC) to differentiate overlapping signals from the benzodioxole and triazolopyridazine rings. For example, HMBC correlations can confirm the sulfanyl bridge connectivity. Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16) to validate assignments, as demonstrated in triazole-pyrimidine hybrids .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for kinase inhibition (e.g., CDK or EGFR) due to the triazolopyridazine scaffold’s similarity to known kinase inhibitors . Use fluorescence-based ATP competition assays at 10 µM concentration. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control. Include solubility testing in DMSO/PBS to confirm compound stability .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for a target protein?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using the triazolopyridazine core as a hinge-binding motif. Focus on π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets). Free energy perturbation (FEP) simulations can prioritize substituents (e.g., methylphenyl groups) for synthesis. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer : Investigate assay-specific variables:

  • pH sensitivity : Test activity in buffers ranging from pH 6.5–7.5 to mimic physiological variability.
  • Redox interference : Include reducing agents (e.g., DTT) if the sulfanyl group is prone to oxidation.
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .

Q. How to address low yield in the final coupling step of the synthesis?

  • Methodological Answer : Optimize via Design of Experiments (DoE):

  • Factors : Reaction temperature (60–100°C), base (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (DMF vs. THF).
  • Response surface methodology (RSM) identifies optimal conditions. For scale-up, transition to flow chemistry with microreactors to enhance mixing and heat transfer, as shown in diazomethane syntheses .

Q. What analytical techniques confirm the stability of the sulfanyl group under physiological conditions?

  • Methodological Answer : Use LC-MS/MS to monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Compare with stability in inert solvents (e.g., DMSO). For structural insights, employ X-ray photoelectron spectroscopy (XPS) to track sulfur oxidation states .

Data-Driven Challenges

Q. How to interpret conflicting IC₅₀ values between enzymatic and cell-based assays?

  • Methodological Answer : Assess membrane permeability (PAMPA assay) and efflux (Caco-2/MDR1-transfected cells). If poor permeability explains low cellular activity, modify logP via prodrug strategies (e.g., acetylating the acetamide group). Compare with analogs lacking the sulfanyl bridge to isolate transport effects .

Q. What metabolomics approaches identify off-target effects in vivo?

  • Methodological Answer : Administer the compound to rodent models and perform untargeted LC-HRMS on plasma/liver extracts. Use pathway analysis (MetaboAnalyst 5.0) to map perturbations in glutathione metabolism (linked to sulfanyl reactivity) or nucleotide biosynthesis (triazole-related pathways). Validate with targeted qPCR for stress-response genes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.